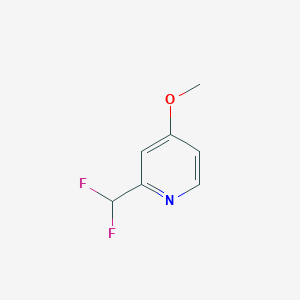

2-(Difluoromethyl)-4-methoxypyridine

Descripción general

Descripción

Difluoromethyl compounds are a class of organic compounds that contain a difluoromethyl group (-CF2H). This group is similar to a methyl group, but with two of the hydrogen atoms replaced by fluorine atoms. Difluoromethyl compounds are often used in pharmaceuticals and agrochemicals due to their unique properties .

Synthesis Analysis

The synthesis of difluoromethyl compounds has been a topic of significant research. Recent advances have been made in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis

The molecular structure of difluoromethyl compounds is characterized by the presence of a difluoromethyl group (-CF2H). This group is similar to a methyl group, but with two of the hydrogen atoms replaced by fluorine atoms .Chemical Reactions Analysis

Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of difluoromethyl compounds can vary widely depending on the specific compound. These properties can include factors such as hardness, topography, and hydrophilicity .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

2,3-Pyridyne Formation : 2-(Difluoromethyl)-4-methoxypyridine has been utilized in the formation of 2,3-pyridyne, an intermediate in organic synthesis, demonstrating its role in facilitating complex chemical reactions (Walters & Shay, 1995).

Photophysical and Electrochemical Properties : Research on the synthesis of iridium complexes using 2-difluorophenyl-4-methoxypyridine ligands highlights its importance in developing materials with unique photophysical and electrochemical properties (Wu et al., 2007).

Thermally Induced Rearrangement : Investigations into the rearrangement of 2-methoxypyridine derivatives under flash vacuum pyrolysis (FVP) conditions show the potential of 2-(Difluoromethyl)-4-methoxypyridine in facilitating unique rearrangements in chemical synthesis (Lister et al., 2003).

Formation of Hypervalent Complexes : This compound plays a crucial role in the formation of hypervalent complexes in supramolecular chemistry, demonstrating its utility in creating complex molecular structures (Nakash et al., 2005).

Material Science and Engineering

Blue Phosphorescent Iridium Complexes : Its use in the development of blue phosphorescent iridium complexes for potential applications in OLEDs and other light-emitting devices is a notable application (Wu et al., 2007).

Electrochemical Functionalization : The compound has been used in the electrochemical functionalization of glassy carbon electrodes, demonstrating its potential in advanced material coatings and surface treatments (Shul et al., 2013).

Luminescent Materials : Research into the synthesis of luminescent materials incorporating 2-(Difluoromethyl)-4-methoxypyridine showcases its application in creating novel light-emitting compounds for various technological applications (Ahipa et al., 2014).

Mecanismo De Acción

The mechanism of action of difluoromethyl compounds can vary depending on the specific compound and its application. For example, Eflornithine, a difluoromethyl compound, is an irreversible ornithine decarboxylase inhibitor used to prevent relapse of high-risk neuroblastoma in pediatric and adult patients .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(difluoromethyl)-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c1-11-5-2-3-10-6(4-5)7(8)9/h2-4,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVMXWWXTCPJHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Difluoromethyl)-4-methoxypyridine | |

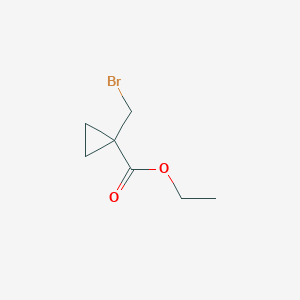

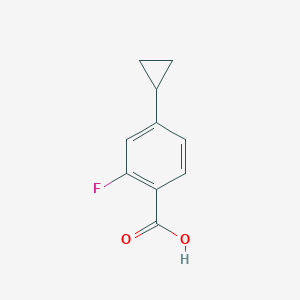

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate](/img/structure/B1428509.png)

![1H-Pyrazole, 1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-4-iodo-](/img/structure/B1428511.png)

![Endo-7-amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1428513.png)

![2,7-Dibromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1428519.png)

![1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine](/img/structure/B1428524.png)